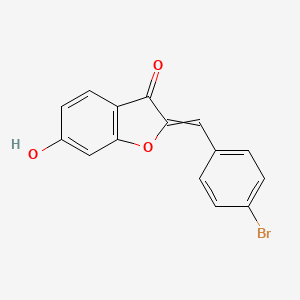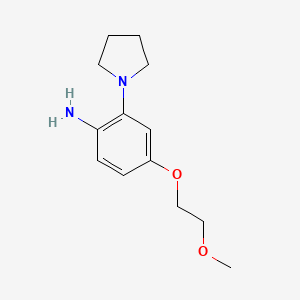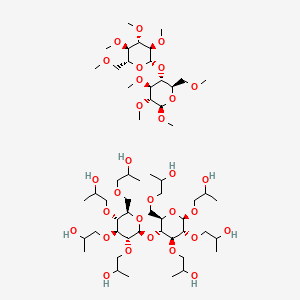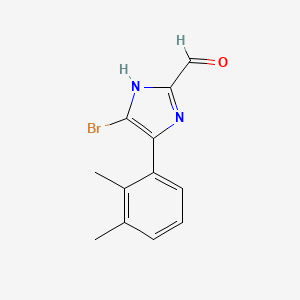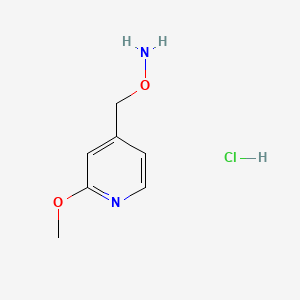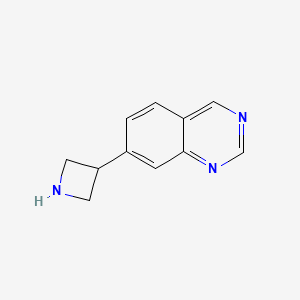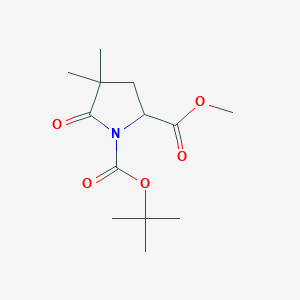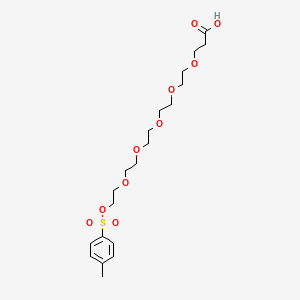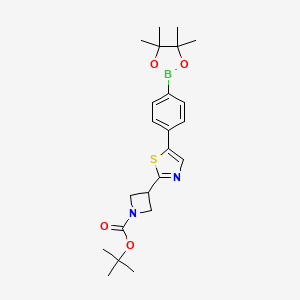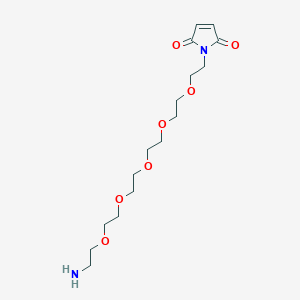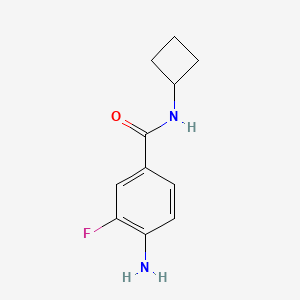![molecular formula C38H50FeOP2 B13716722 (2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13716722.png)
(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene is a chiral phosphine ligand used in asymmetric catalysis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of a ferrocene derivative with appropriate substituents.
Introduction of Phosphine Groups: The dicyclohexylphosphino and diphenylphosphino groups are introduced through nucleophilic substitution reactions.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the ferrocene backbone and subsequent introduction of phosphine groups.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
Oxidation: The major products are phosphine oxides.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the synthesis of chiral drugs and pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers to form chiral complexes, which then facilitate enantioselective transformations. The molecular targets include various metal ions, and the pathways involve the formation of chiral intermediates that lead to the desired enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene
- ®-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene
Uniqueness
(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene is unique due to its specific chiral configuration, which imparts high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C38H50FeOP2 |
|---|---|
Molecular Weight |
640.6 g/mol |
InChI |
InChI=1S/C31H39P2.C5H5.C2H6O.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;1-2-3;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;3H,2H2,1H3; |
InChI Key |
YOYYLEHTACDQJL-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


